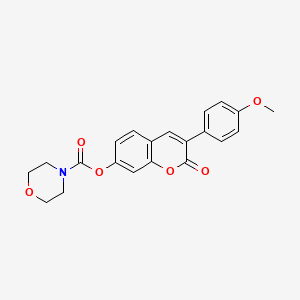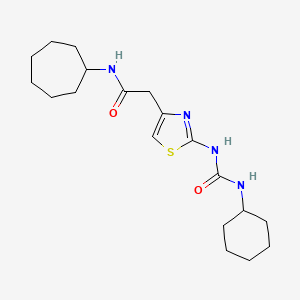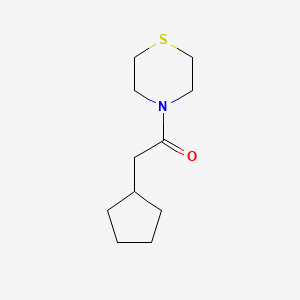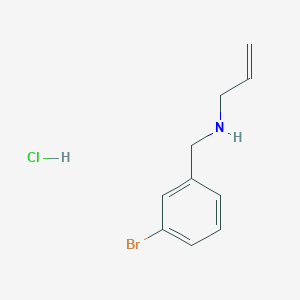
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate" is a chemically synthesized molecule that appears to be related to various chromene derivatives with potential biological activities. Chromene derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects . The morpholine moiety is a common feature in drug design due to its favorable interaction with biological targets .
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods, including microwave irradiation conditions, which have been shown to yield chromene compounds efficiently . The use of Vilsmeier reaction and oxidation by Jones reagent is another method to synthesize key chromene intermediates . Additionally, the Baker-Venkataraman rearrangement has been utilized to create the chromenone scaffold, which is central to many chromene derivatives . These methods highlight the versatility and adaptability of synthetic strategies to obtain chromene-based compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using spectroscopic techniques such as UV, FT-IR, NMR spectroscopy, and crystallography . Density Functional Theory (DFT) studies, including the analysis of frontier molecular orbitals like HOMO and LUMO, provide insights into the electronic properties and reactivity of these molecules . The crystal structure determination can reveal the conformation and stereochemistry of the compound, which is crucial for understanding its biological activity .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including the Mannich reaction, which is used to introduce morpholine moieties into the chromene scaffold . The reactions of methoxycarbonylcarbene with oxazolidines have been shown to produce substituted esters of morpholine-3-carboxylic acid, demonstrating the reactivity of chromene derivatives towards carbenes . These reactions are important for the functionalization and diversification of chromene-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives, such as polarizability, hyperpolarizabilities, and nonlinear optical properties, can be computed using DFT . These properties are indicative of the compound's potential as a future material for nonlinear optical applications. Thermodynamic properties, including heat capacity, entropy, and enthalpy change, can be calculated to understand the stability and reactivity of these molecules under different temperature conditions . The electrophilic and nucleophilic regions of the molecule can be identified using Molecular Electrostatic Potential (MESP) plots, which are helpful in predicting sites of chemical reactivity .
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- A study on a similar compound, HM-30181, focused on its metabolism and pharmacokinetics in rats. The study identified various metabolites and outlined the metabolic pathways for HM-30181 (Paek et al., 2006).
Antibacterial Activity
- Research on 4-hydroxy-chromen-2-one derivatives, which are structurally similar, demonstrated notable antibacterial effects. This study synthesized and evaluated the antibacterial activity of these compounds against various bacterial strains (Behrami & Dobroshi, 2019).
Chemical Synthesis and Reactions
- A study involving methoxycarbonylcarbene and its reactions with certain oxazolidines, leading to the formation of substituted esters of morpholine-3-carboxylic acid, demonstrates the chemical versatility and reactivity of related compounds (Molchanov et al., 2001).
Peptidomimetic Chemistry
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid, used in peptidomimetic chemistry, was synthesized through a practical route. This compound is instrumental in the synthesis of peptides and peptidomimetics (Sladojevich et al., 2007).
Neuroprotection and Enzyme Inhibition
- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their neuroprotective effects and enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butylcholinestrase (BuChE) (Sameem et al., 2017).
Novel Synthetic Routes
- A study reported an organocatalytic domino reaction involving morpholine, showcasing a novel synthetic approach to compounds like 1,4-dihydroquinolines and 4H-chromenes (Wang et al., 2020).
Chemical Structure Analysis
- The synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in various biologically active compounds, demonstrates the relevance of such structures in pharmaceutical and chemical research (Zhu et al., 2014).
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-16-5-2-14(3-6-16)18-12-15-4-7-17(13-19(15)28-20(18)23)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXHGSUJVAFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)
![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)
